molecular formula C19H22N2O4 B5168175 N-[4-(cyclohexanecarbonylamino)-3-methoxyphenyl]furan-2-carboxamide

N-[4-(cyclohexanecarbonylamino)-3-methoxyphenyl]furan-2-carboxamide

Cat. No.: B5168175
M. Wt: 342.4 g/mol
InChI Key: VUBQFBXNXJNMRG-UHFFFAOYSA-N
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Description

N-[4-(cyclohexanecarbonylamino)-3-methoxyphenyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclohexanecarbonylamino)-3-methoxyphenyl]furan-2-carboxamide typically involves the reaction of 4-amino-3-methoxybenzoic acid with cyclohexanecarbonyl chloride to form an intermediate, which is then reacted with furan-2-carboxylic acid . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclohexanecarbonylamino)-3-methoxyphenyl]furan-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-[4-(cyclohexanecarbonylamino)-3-methoxyphenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(cyclohexanecarbonylamino)-3-methoxyphenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(cyclohexanecarbonylamino)-3-methoxyphenyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and cyclohexanecarbonylamino groups contribute to its potential therapeutic applications .

Properties

IUPAC Name

N-[4-(cyclohexanecarbonylamino)-3-methoxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-24-17-12-14(20-19(23)16-8-5-11-25-16)9-10-15(17)21-18(22)13-6-3-2-4-7-13/h5,8-13H,2-4,6-7H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBQFBXNXJNMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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